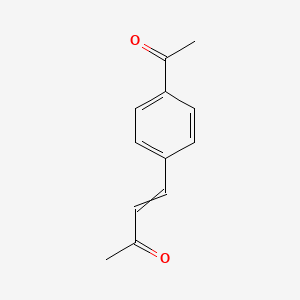
3-Buten-2-one, 4-(4-acetylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(4-acetylphenyl)- is an organic compound with the molecular formula C12H12O2. It is a derivative of butenone, featuring a phenyl group substituted with an acetyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 4-(4-acetylphenyl)- involves the Grignard reaction. This reaction typically starts with ethyl acetoacetate, which is protected using ethylene glycol to form a cyclic ketal. The protected compound then reacts with phenylmagnesium bromide, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-(4-acetylphenyl)- often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Buten-2-one, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . This interaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Buten-2-one, 4-(4-methoxyphenyl)-: This compound features a methoxy group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Buten-2-one, 4-(4-acetylphenyl)- is unique due to the presence of the acetyl group, which significantly influences its reactivity and applications. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various fields.
Properties
CAS No. |
106949-29-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
InChI Key |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
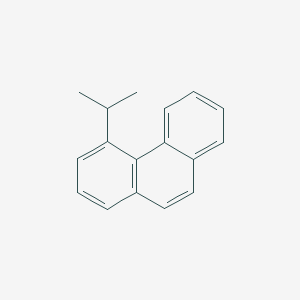

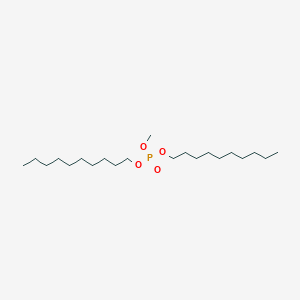
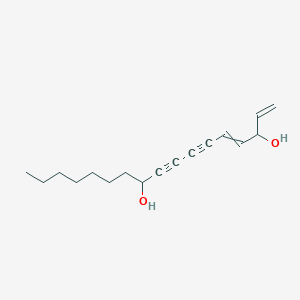
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
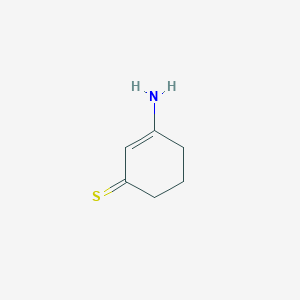
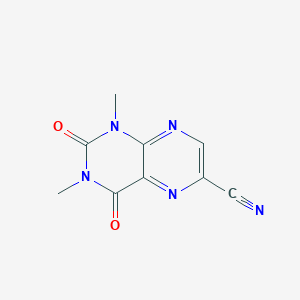
![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
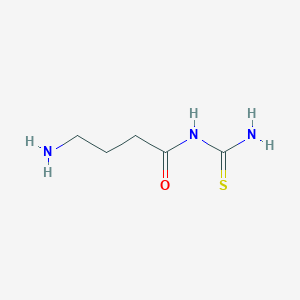

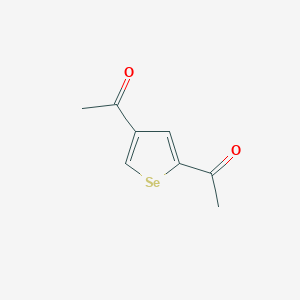
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
